molecular formula C11H10N4O2 B3036806 allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400080-45-7

allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No. B3036806
CAS RN: 400080-45-7
M. Wt: 230.22 g/mol
InChI Key: GLVXZILJTXOHJN-UHFFFAOYSA-N
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Description

Allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . It is a heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is characterized by the presence of a 1,2,4-triazole ring, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives, including allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, are complex and involve multiple steps . These reactions are facilitated by various catalysts and reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate are determined by its molecular structure. For instance, its melting point is 140–142 °C . Its IR spectrum shows absorption bands resulting from C-H stretching (3101.6 cm −1 for aromatic and 2926.1 cm −1 for aliphatic), C = O stretching in ketones (1691.4 cm −1), C = N stretch in aromatic (1588.7 cm −1), C–N stretch in aromatic (1275.4 cm −1), and Ar-Cl (1093.1 cm −1) .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has focused on synthesizing various derivatives containing the 1,2,4-triazole ring, like 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, using facile conditions and characterizing them through elemental analyses, IR spectroscopy, 1H NMR, and 13C NMR spectroscopy (Mobinikhaledi et al., 2010).

  • Molecular Structure Studies : Detailed studies on molecular geometry, vibrational frequencies, and chemical shift values using methods like DFT and HF have been conducted. These studies provide insights into the stability and electronic properties of compounds like 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one (Alaşalvar et al., 2013).

  • Spectroscopic Analysis : The spectroscopic analysis of derivatives such as 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provides insights into their structural and electronic characteristics (Avcı et al., 2011).

Antimicrobial and Antifungal Activities

  • Antibacterial and Antifungal Effects : Derivatives like 4-allyl-5-aryl-1,2,4-triazoles have shown potential antibacterial and antifungal effects against various pathogens, including Escherichia coli and Staphylococcus aureus (Colanceska-Ragenovic et al., 2001).

  • Anti-Ulcer Activity : Some derivatives have been synthesized and evaluated for their potential anti-ulcer activity, indicating possible pharmaceutical applications (Georgiyants et al., 2014).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition : Studies have shown that compounds like 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can effectively inhibit corrosion of materials like mild steel (Orhan et al., 2012).

Pharmaceutical and Medicinal Chemistry

  • Anticancer Activity : Novel eugenol derivatives, which are structurally related to 1,2,4-triazoles, have shown promising anticancer activity against breast cancer cells, indicating the potential for development in cancer therapeutics (Alam, 2022).

  • Potential Antiviral Properties : Synthesis and biological property studies of C-2 triazolylinosine derivatives have revealed potential antiviral activities, opening avenues for developing new antiviral agents (Lakshman et al., 2012).

Safety and Hazards

The safety of 1,2,4-triazole derivatives, including allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for research on allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate and other 1,2,4-triazole derivatives include further investigation of their pharmacological properties and potential applications in medicine . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

prop-2-enyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-2-5-17-11(16)9-3-4-10(13-6-9)15-8-12-7-14-15/h2-4,6-8H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVXZILJTXOHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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